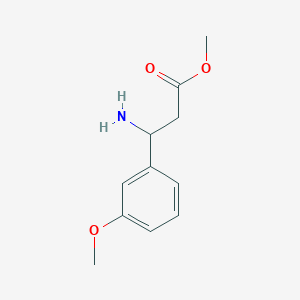

Methyl 3-amino-3-(3-methoxyphenyl)propanoate

Description

Methyl 3-amino-3-(3-methoxyphenyl)propanoate is a β-amino ester derivative characterized by a 3-methoxyphenyl substituent at the β-position of the propanoate backbone. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of αv integrin antagonists for treating pulmonary fibrosis . Its synthesis typically involves the Rodionov reaction, starting from aldehydes followed by esterification, or via commercial procurement . Key properties include a molecular weight of 245.70 g/mol (as its hydrochloride salt) and a purity of 95% .

Properties

IUPAC Name |

methyl 3-amino-3-(3-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYKYXMRPXMHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-amino-3-(3-methoxyphenyl)propanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of 3-nitro-3-(3-methoxyphenyl)propanoate.

Reduction: Formation of 3-amino-3-(3-methoxyphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3-(3-methoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

The 3-methoxyphenyl group distinguishes this compound from analogs with different aryl substituents. Substituent position and electronic properties significantly influence biological activity and physicochemical behavior:

*Calculated based on molecular formula.

Stereochemical Variations

Enantiomeric forms of β-amino esters often display divergent biological activities:

Heterocyclic and Non-Phenyl Analogs

Replacing the phenyl ring with heterocycles or aliphatic groups modifies pharmacokinetic profiles:

Physicochemical and Pharmacokinetic Comparison

Key parameters such as solubility, logP, and bioavailability vary with structural modifications:

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Bioavailability (Predicted) |

|---|---|---|---|

| Methyl 3-amino-3-(3-methoxyphenyl)propanoate | 1.8 | 2.1 | Moderate |

| Methyl 3-amino-3-(3-chlorophenyl)propanoate | 2.3 | 1.5 | Low |

| Methyl 3-amino-3-(4-methoxyphenyl)propanoate | 1.5 | 3.0 | High |

- Hydrochloride Salts : The hydrochloride form of the 3-methoxyphenyl derivative (CAS 1269634-11-8) improves aqueous solubility, critical for oral bioavailability .

Biological Activity

Methyl 3-amino-3-(3-methoxyphenyl)propanoate, also known as methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, is a compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, biological interactions, and therapeutic implications based on diverse research findings.

Structural Characteristics

Methyl 3-amino-3-(3-methoxyphenyl)propanoate has the molecular formula and a molecular weight of 245.70 g/mol. It features a methoxy group attached to a phenyl ring, which is connected to a propanoate moiety. The compound's high solubility in water and ability to permeate biological membranes enhance its pharmaceutical potential .

Synthesis Methods

Several synthesis methods have been reported for this compound, which allow for variations in yield and purity:

- Esterification : Typically involves the reaction of the corresponding acid with an alcohol under acidic conditions.

- Mannich Reaction : This method is effective for synthesizing chiral nitrogen-containing compounds, which may enhance biological activity .

- Hydrazinolysis : This reaction can modify the compound to produce derivatives with unique properties.

Biological Activity

The biological activity of methyl 3-amino-3-(3-methoxyphenyl)propanoate is primarily attributed to its structural similarity to amino acids and neurotransmitters. It has been studied for various effects, including:

- Neurotransmission Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering neuroprotective effects.

- Anticancer Activity : Similar compounds have shown antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values indicating effective inhibition compared to standard drugs like doxorubicin .

Interaction Studies

Research indicates that methyl 3-amino-3-(3-methoxyphenyl)propanoate interacts with various receptors and enzymes. Key findings include:

| Interaction Target | Effect | Reference |

|---|---|---|

| Neurotransmitter Receptors | Modulation of synaptic activity | |

| Cancer Cell Lines | Antiproliferative effects | |

| Enzymatic Activity | Potential inhibition of specific enzymes |

Case Studies

- Antiproliferative Effects : A study evaluated the antiproliferative activity of structurally similar compounds against HeLa cells. The results showed promising IC50 values that suggest potential as anticancer agents .

- Neuroprotective Studies : Investigations into the neuroprotective effects indicated that methyl 3-amino-3-(3-methoxyphenyl)propanoate may mitigate neuronal damage in models of neurodegeneration by modulating neurotransmitter systems .

Q & A

Basic Research Questions

What are the established synthetic routes for Methyl 3-amino-3-(3-methoxyphenyl)propanoate?

The compound can be synthesized via the Rodionov reaction , where aldehydes are condensed with malonic ester derivatives to form β-amino esters. For example, derivatives of methyl 3-amino-3-phenylpropanoate are prepared in two steps: (1) condensation of the appropriate aldehyde with malonic ester under basic conditions, and (2) esterification to yield the final product . Advanced methods include photoredox-catalyzed radical cross-coupling , which enables efficient C–N bond formation between anilines and diazo compounds, as demonstrated in the synthesis of methyl 2-(3-methoxyphenyl)-3-(methyl(phenyl)amino)propanoate .

How can the structure of Methyl 3-amino-3-(3-methoxyphenyl)propanoate be confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation, as seen in studies reporting crystal structures of related esters (e.g., methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate) . Complementary techniques include:

- NMR spectroscopy : Proton and carbon NMR can confirm substituent positions and stereochemistry. For example, split signals in NMR (e.g., δ 3.67 ppm for methoxy groups) and coupling constants () help identify spatial arrangements .

- Mass spectrometry : High-resolution ESI-FTMS provides exact mass verification (e.g., m/z 360.1183 for a related compound) .

What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators for minor exposures or OV/AG/P99 filters for higher concentrations .

- Environmental controls : Avoid drainage contamination. Store waste separately and dispose via certified hazardous waste handlers .

- Stability : The compound is stable under recommended storage conditions (dry, inert atmosphere), but incompatibility with strong oxidizers or acids should be assumed .

Advanced Research Questions

How can enantiomeric purity be optimized during synthesis?

Chiral resolution via diastereomeric salt formation or chromatography (e.g., chiral HPLC with amylose-based columns) is effective. For asymmetric synthesis, catalytic enantioselective methods like organocatalyzed Mannich reactions or transition-metal catalysis (e.g., Ru-BINAP complexes) can be adapted from related β-amino ester syntheses . Monitoring optical rotation and NMR splitting patterns aids in assessing enantiomeric excess .

What computational tools predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., radical cross-coupling mechanisms) by calculating activation energies and transition states .

- Molecular docking : Predicts binding affinities for biological targets (e.g., enzyme active sites) using software like AutoDock Vina. PubChem-derived SMILES strings (e.g.,

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)CCC3=CC=CC=C3) enable 3D structure generation for simulations .

What metabolic pathways are hypothesized for this compound in hepatic models?

While direct data are limited, in vitro hepatic assays with microsomes or hepatocytes can identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, Quebecol, a structurally related compound, undergoes hydroxylation and demethylation in liver microsomes . LC-MS/MS can track metabolite formation, with attention to methoxy group stability and amine oxidation .

How do substituent modifications influence bioactivity in αv integrin antagonist studies?

Structure-activity relationship (SAR) studies on methyl 3-amino-3-arylpropanoates reveal that:

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring enhance αvβ6 integrin binding by increasing electrophilicity .

- Steric effects : Bulky substituents (e.g., 3-pyridyl) reduce potency due to steric clashes in the receptor pocket .

- Methoxy positioning : Para-substitution improves solubility but may reduce membrane permeability compared to meta-substitution .

What experimental strategies resolve contradictions in reported reaction yields?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, photoredox reactions may require precise light intensity control .

- Kinetic studies : Use in-situ FTIR or NMR to monitor intermediate formation and rate-limiting steps. Contradictions in esterification yields (e.g., 60–85%) may arise from competing side reactions like hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.